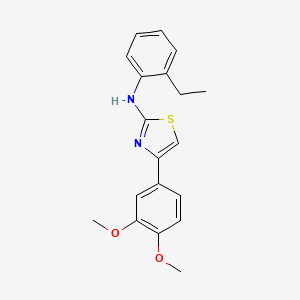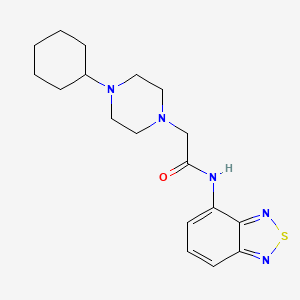
3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-(3-hydroxyphenyl) benzamides involves the condensation of hydroxyanilines with benzoyl chloride in aqueous media. This process has been applied to produce various derivatives, showcasing the adaptability of this chemical framework for generating a wide range of compounds with potential biological activities (Abbasi et al., 2014).
Molecular Structure Analysis
The molecular structure of similar benzamide derivatives has been extensively studied, with analyses often involving X-ray crystallography. These studies reveal the intricacies of the benzamide backbone and its interactions with substituents, providing insights into the molecular configurations that contribute to the compound's biological and chemical properties (Racheva et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives, including those similar to 3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide, participate in various chemical reactions, reflecting their versatile reactivity. For instance, reactions with cyclic enehydrazino ketones and acyclic β-enaminoesters have been documented, leading to complex structures with unique properties (Mashevskaya et al., 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. These properties are influenced by the molecular structure and substituents present on the benzamide backbone (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Photosensitive Materials
A study by Ebara et al. (2003) developed a new synthetic method for the preparation of poly(benzoxazole) (PBO) precursor from bis(o-aminophenol) and diphenyl isophthalate. This research highlights the application of similar compounds in the creation of photosensitive materials, demonstrating their utility in advanced materials science and engineering, particularly for fine imaging and photolithography applications Ebara et al., 2003.
Antimicrobial Activity
G. Naganagowda and A. Petsom (2011) synthesized new quinazolinone derivatives involving reactions with compounds structurally related to 3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide. These compounds were tested for antibacterial and antifungal activity, underscoring the relevance of such structures in the development of new antimicrobial agents Naganagowda & Petsom, 2011.
Radiopharmaceutical Synthesis
Bobeldijk et al. (1990) described the synthesis of a precursor for (S)-123I-IBZM, a radiopharmaceutical, starting from related chemical structures. This demonstrates the compound's utility in the field of radiopharmacy, particularly for diagnostic imaging in nuclear medicine Bobeldijk et al., 1990.
Pharmacological Research
Research by Abbasi et al. (2014) on N-(3-hydroxyphenyl)benzamide and its derivatives explored their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase. This highlights the potential of such compounds in pharmacological research, particularly for discovering new treatments for diseases related to enzyme dysfunction Abbasi et al., 2014.
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14-6-2-4-12(10-14)18-17(23)11-3-1-5-13(9-11)19-15(21)7-8-16(19)22/h1-6,9-10,20H,7-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMFCBVEPANRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)




![[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B4580352.png)

![2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)
![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
![3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4580389.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)